molecular formula C2H6 B1601326 Ethane-d5 CAS No. 3681-30-9

Ethane-d5

Cat. No.: B1601326
CAS No.: 3681-30-9
M. Wt: 35.1 g/mol
InChI Key: OTMSDBZUPAUEDD-KPAILUHGSA-N
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Description

This isotopically labeled compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-d5 can be synthesized through various methods. One common approach involves the deuteration of ethane using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves the catalytic exchange of hydrogen with deuterium in ethane. This process requires specialized equipment to handle the high pressures and temperatures necessary for efficient deuteration. The purity of the final product is crucial, and it is typically achieved through multiple purification steps, including distillation and gas chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethane-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated ethanol or acetic acid.

    Reduction: Reduction reactions can convert this compound to simpler deuterated hydrocarbons.

    Substitution: In substitution reactions, one or more deuterium atoms in this compound can be replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products:

    Oxidation: Deuterated ethanol (CD3CD2OH) or deuterated acetic acid (CD3COOD).

    Reduction: Simpler deuterated hydrocarbons like methane-d4 (CD4).

    Substitution: Deuterated halogenated ethanes, such as 1,1,1,2,2-Pentadeuterio-2-chloroethane (CD3CD2Cl)

Scientific Research Applications

Ethane-d5 is widely used in scientific research due to its unique properties:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound serves as a reference standard and solvent in NMR spectroscopy, providing clear and distinct signals due to the presence of deuterium.

    Drug Discovery: It is used in the development and testing of new pharmaceuticals, particularly in studying metabolic pathways and drug interactions.

    Isotope Labeling: this compound is employed in various labeling studies to trace the movement and transformation of molecules in biological systems.

    Material Science: It is used in the synthesis and analysis of new materials, particularly those involving deuterium-labeled compounds

Mechanism of Action

The mechanism of action of Ethane-d5 primarily involves its role as an isotopic tracer. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of ethane significantly but provides a distinct signal in analytical techniques. This allows researchers to track the movement and transformation of this compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or material synthesis .

Comparison with Similar Compounds

    Methane-d4 (CD4): A deuterated form of methane used in similar applications as Ethane-d5.

    Propane-d8 (C3D8): A deuterated form of propane used in NMR spectroscopy and other analytical techniques.

    Butane-d10 (C4D10): A deuterated form of butane used in isotope labeling and material science

Uniqueness of this compound: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its intermediate size between methane-d4 and propane-d8 makes it particularly useful in studying a range of chemical and biological processes.

Properties

IUPAC Name

1,1,1,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-KPAILUHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476552
Record name Ethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

35.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3681-30-9
Record name Ethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3681-30-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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